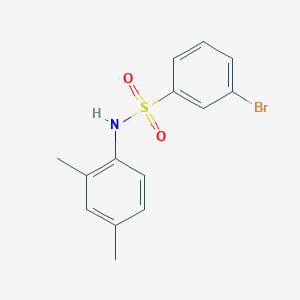
2-chloro-N-(5-chloro-2,4-dimethoxyphenyl)-3-pyridinesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(5-chloro-2,4-dimethoxyphenyl)-3-pyridinesulfonamide is a chemical compound that belongs to the family of sulfonamide derivatives. It is commonly referred to as CDPS and has gained significant attention in the scientific community due to its potential applications in drug development and medicinal chemistry.
Wirkmechanismus
The mechanism of action of CDPS involves the inhibition of specific enzymes in the body. It has been found to bind to the active site of carbonic anhydrase and topoisomerase II, preventing them from carrying out their normal functions. This inhibition leads to a decrease in the activity of these enzymes, resulting in the desired physiological effects.
Biochemical and Physiological Effects:
CDPS has been found to exhibit various biochemical and physiological effects in the body. It has been shown to possess anti-inflammatory properties, which can help reduce inflammation in the body. CDPS has also been found to possess anti-cancer properties, making it a potential candidate for the treatment of certain types of cancer. Additionally, CDPS has been shown to possess anti-glaucoma properties, which can help reduce intraocular pressure in the eyes.
Vorteile Und Einschränkungen Für Laborexperimente
CDPS has several advantages for use in lab experiments. It is readily available and can be synthesized in high yield, making it a cost-effective option. CDPS is also stable under normal laboratory conditions, making it easy to handle and store. However, CDPS has some limitations, including its solubility in certain solvents and its potential toxicity. These limitations need to be considered when using CDPS in lab experiments.
Zukünftige Richtungen
There are several future directions for the research and development of CDPS. One potential area of research is the development of CDPS-based drugs for the treatment of cancer, glaucoma, and other diseases. Another potential area of research is the optimization of the synthesis method for CDPS, with the aim of improving yield and reducing costs. Additionally, the biochemical and physiological effects of CDPS need to be further investigated to fully understand its potential applications in medicine.
Synthesemethoden
The synthesis of CDPS involves the reaction of 2,4-dimethoxy-5-chloroaniline with 2-chloro-3-sulfamoylpyridine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the desired product is obtained. The yield of the reaction is typically high, making it a cost-effective method for producing CDPS.
Wissenschaftliche Forschungsanwendungen
CDPS has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant inhibitory activity against certain enzymes, including carbonic anhydrase and topoisomerase II. These enzymes are involved in various biological processes and are known to be associated with certain diseases, including cancer and glaucoma. CDPS has also been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
Produktname |
2-chloro-N-(5-chloro-2,4-dimethoxyphenyl)-3-pyridinesulfonamide |
|---|---|
Molekularformel |
C13H12Cl2N2O4S |
Molekulargewicht |
363.2 g/mol |
IUPAC-Name |
2-chloro-N-(5-chloro-2,4-dimethoxyphenyl)pyridine-3-sulfonamide |
InChI |
InChI=1S/C13H12Cl2N2O4S/c1-20-10-7-11(21-2)9(6-8(10)14)17-22(18,19)12-4-3-5-16-13(12)15/h3-7,17H,1-2H3 |
InChI-Schlüssel |
MZHGLQITPPWFDD-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1NS(=O)(=O)C2=C(N=CC=C2)Cl)Cl)OC |
Kanonische SMILES |
COC1=CC(=C(C=C1NS(=O)(=O)C2=C(N=CC=C2)Cl)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(dimethylamino)phenyl]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B270355.png)
![(8Z)-8-[1-(hydroxyamino)ethylidene]-4-methylchromene-2,7-dione](/img/structure/B270356.png)
![2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B270358.png)



![Methyl 4-{[(3-bromophenyl)sulfonyl]amino}benzoate](/img/structure/B270369.png)
![Ethyl 2-{[(3-bromophenyl)sulfonyl]amino}benzoate](/img/structure/B270372.png)




![8-Bromo-3,6-dichloroimidazo[1,2-a]pyrazine](/img/structure/B270408.png)
